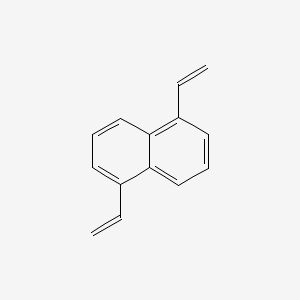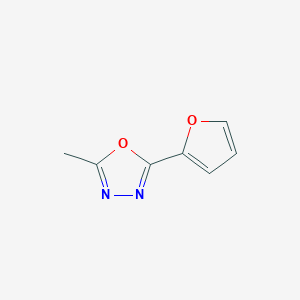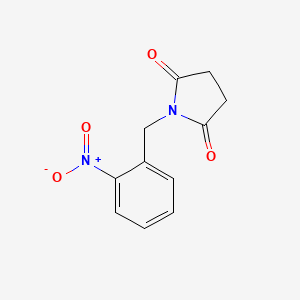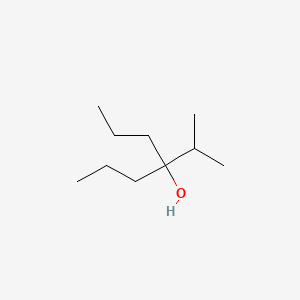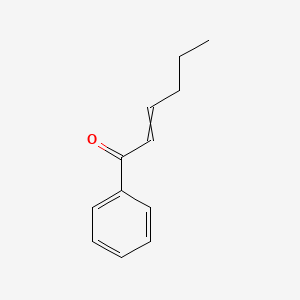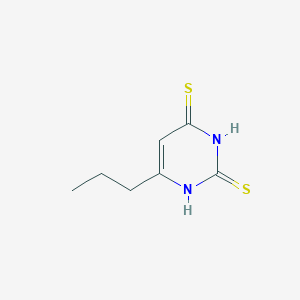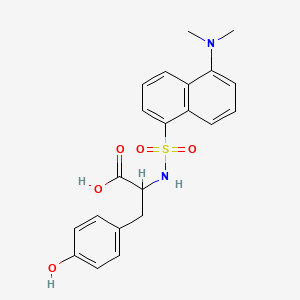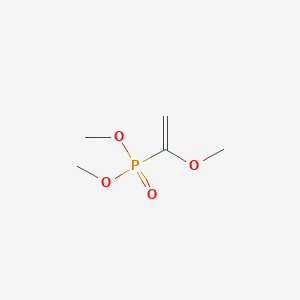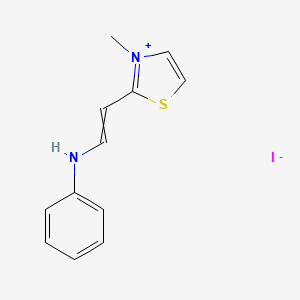
2-(2-Anilinoethenyl)-3-methyl-1,3-thiazol-3-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Anilinoethenyl)-3-methyl-1,3-thiazol-3-ium iodide is a chemical compound with the molecular formula C12H15IN2S. It is a thiazolium salt, which is a class of compounds known for their diverse biological activities and applications in various fields of science and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Anilinoethenyl)-3-methyl-1,3-thiazol-3-ium iodide typically involves the reaction of aniline derivatives with thiazolium salts under specific conditions. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Anilinoethenyl)-3-methyl-1,3-thiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different thiazolium derivatives, while substitution reactions can produce a variety of substituted thiazolium salts.
Aplicaciones Científicas De Investigación
2-(2-Anilinoethenyl)-3-methyl-1,3-thiazol-3-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other thiazolium compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of 2-(2-Anilinoethenyl)-3-methyl-1,3-thiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as cell division and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-Anilinoethenyl)-3-methyl-1,3-thiazol-3-ium iodide include other thiazolium salts and anilino derivatives, such as:
- 2-(2-Anilinoethenyl)-4,5-dihydro-3-methyl-thiazolium iodide
- 3-Ethyl-2-methyl-4,5-diphenylthiazolium iodide
- 3-Ethyl-4,5-dimethyl-2-(2-phenylamino-vinyl)-thiazol-3-ium iodide .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of an anilinoethenyl group and a thiazolium core. This structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .
Propiedades
Número CAS |
50663-20-2 |
|---|---|
Fórmula molecular |
C12H13IN2S |
Peso molecular |
344.22 g/mol |
Nombre IUPAC |
N-[2-(3-methyl-1,3-thiazol-3-ium-2-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C12H12N2S.HI/c1-14-9-10-15-12(14)7-8-13-11-5-3-2-4-6-11;/h2-10H,1H3;1H |
Clave InChI |
IVMOUBPESZBCHY-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C(SC=C1)C=CNC2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


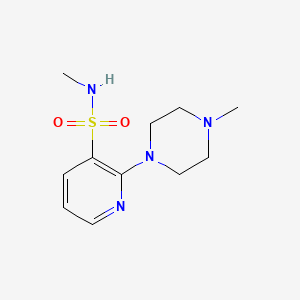
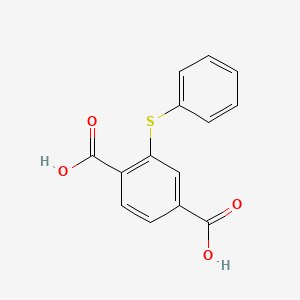
![6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B14658609.png)
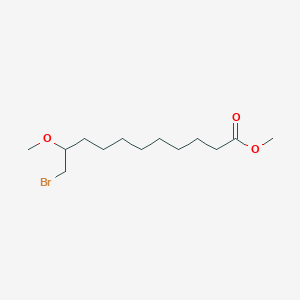
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14658622.png)
